molecular formula C20H15Cl3N2OS B1665164 Arasertaconazole CAS No. 583057-48-1

Arasertaconazole

Katalognummer B1665164
CAS-Nummer: 583057-48-1
Molekulargewicht: 437.8 g/mol
InChI-Schlüssel: JLGKQTAYUIMGRK-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arasertaconazole is a potent 14α-lanosterol demethylase inhibitor with antifungal and antibacterial activity . It is the active, patented, R-enantiomer of sertaconazole nitrate, an antifungal agent developed by Ferrer and marketed for more than 20 years in more than 70 countries .


Molecular Structure Analysis

Arasertaconazole has a molecular formula of C20H15Cl3N2OS, an average mass of 437.770 Da, and a monoisotopic mass of 435.997070 Da . It contains a total of 45 bonds; 30 non-H bonds, 21 multiple bonds, 6 rotatable bonds, 21 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 ether (aliphatic), 1 Imidazole, and 1 Thiophene .


Chemical Reactions Analysis

Arasertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents .

Wissenschaftliche Forschungsanwendungen

Application 1: Treatment of Vulvovaginal Candidiasis (VVC)

  • Summary of the Application : Arasertaconazole Nitrate is being studied for its potential in treating Vulvovaginal Candidiasis (VVC), a common infection affecting 70 - 75% of women at least once in their lives . The worldwide market for gynaecological antifungal products exceeds USD 600 million per annum .
  • Methods of Application or Experimental Procedures : A multicenter, randomized, double-blind, parallel, placebo-controlled study was conducted to compare the therapeutic efficacy, safety, and tolerability of three different doses of Arasertaconazole Nitrate (150 mg, 300 mg, or 600 mg, pessaries) . The drug was administered as a single dose vaginal suppository (pessary) formulation .
  • Results or Outcomes : The therapeutic response to Arasertaconazole was dose-dependent, with the 600mg dose being most efficacious . The agent demonstrated both fast-acting (superiority to placebo at 8 plus/minus 2 days of treatment) and prolonged (up to at least 26 plus/minus 4 days) clinical and mycological efficacy at all doses tested . Moreover, Arasertaconazole showed evidence of rapid relief from additional clinical symptoms (at less than 2 days, e.g., irritation and itching) when compared to placebo .

Application 2: Treatment of Tinea Pedis (Athlete’s Foot)

  • Summary of the Application : Tinea pedis, also known as athlete’s foot, is a common fungal infection that affects the foot. Arasertaconazole is being evaluated as a potential treatment for this condition .
  • Results or Outcomes : The outcomes of these assessments are not yet available as the studies are still ongoing .

Application 3: Treatment of Onychomycosis (Fungal Nail Infection)

  • Summary of the Application : Onychomycosis, also known as fungal nail infection, is a common condition that begins as a white or yellow spot under the tip of your fingernail or toenail. As the fungal infection goes deeper, it can cause your nail to discolor, thicken and crumble at the edge. Arasertaconazole is being evaluated as a potential treatment for this condition .
  • Results or Outcomes : The outcomes of these assessments are not yet available as the studies are still ongoing .

Safety And Hazards

Arasertaconazole has demonstrated very low systemic exposure, a good safety profile, and was well tolerated in clinical studies involving 283 female subjects . It is used as a topical treatment for vulvovaginal candidiasis (VVC) due to Candida spp infections .

Zukünftige Richtungen

Ferrer, the company that developed Arasertaconazole, is currently assessing alternative formulations for Arasertaconazole as treatments for other topical fungal infections that include tinea pedis (athlete’s foot) . Following discussions with regulators, Ferrer plans to initiate Phase III clinical studies to further differentiate Arasertaconazole as a safer, fast-acting antifungal treatment for VVC in women aged more than 12 years old .

Eigenschaften

IUPAC Name

1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207032
Record name Arasertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arasertaconazole

CAS RN

583057-48-1
Record name Arasertaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583057-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arasertaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0583057481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arasertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARASERTACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR82C5R514
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The specification CN 1358719 (CAPLUS 2003:711267) discloses the synthesis of sertaconazole mononitrate (I) by etherifying 3-bromomethyl-7-chlorobenzo[b]thiophene (III) with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) at a molar ratio of 1:1 in toluene-water (3:1, v/v) in the presence of sodium hydroxide and 50% tetrabutylammonium chloride (IV, Z═Cl) solution at 80° C. for 4 hours, extracting with ethyl ether to obtain free base of sertaconazole, salifying with nitric acid and recrystallizing in 95% ethanol. The resulting content in sertaconazole mononitrate of the thus prepared product is >98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 2-L flask was loaded with 308 mL of toluene, 100 g of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) (0.389 mol) and 6.67 g of tetrabutylammonium hydrogen sulfate (IV, Z═HSO4) (0.0196 mol). Then, 155 g of sodium hydroxide (purity 49%; 1.905 mol) were added. The mixture was heated at 35-40° C. and stirred for 15 minutes. A solution comprising 111.11 g of 3-bromomethyl-7-chlorobenzo[b]thiophene (III) (0.425 mol) and 595 mL of toluene, maintaining the mass temperature between 37 and 40° C., was added for at least 30 minutes. After the addition, the system was maintained between 37 and 40° C. for 2.5 hours and thereafter water (635 mL) was added. The mixture was cooled to a mass temperature of 5-10° C. and the sertaconazole precipitated was filtered and washed with water and cold toluene (5-10° C.), obtaining 179.7 g of wet sertaconazole free base (161.7 g dry).
Quantity
308 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
catalyst
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
111.11 g
Type
reactant
Reaction Step Three
Quantity
595 mL
Type
reactant
Reaction Step Four
Name
Quantity
635 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arasertaconazole
Reactant of Route 2
Reactant of Route 2
Arasertaconazole
Reactant of Route 3
Reactant of Route 3
Arasertaconazole
Reactant of Route 4
Reactant of Route 4
Arasertaconazole
Reactant of Route 5
Reactant of Route 5
Arasertaconazole
Reactant of Route 6
Reactant of Route 6
Arasertaconazole

Citations

For This Compound
9
Citations
SK Pitman, RH Drew, JR Perfect - Expert opinion on emerging …, 2011 - Taylor & Francis
… A recent Phase II study compared the efficacy and safety of one dose of three different strengths of arasertaconazole nitrate pessaries versus placebo for the treatment of vulvovaginal …
Number of citations: 57 www.tandfonline.com
W Chen, J Xu, Y Wu, B Liang, M Yan… - … Journal of Biological …, 2023 - ncbi.nlm.nih.gov
… stiefel or UR-9825) 60 , 61 , arasertaconazole nitrate 62 , 63 , Bifonazole (also named B3LYP… Arasertaconazole nitrate An external file that holds a picture, illustration, etc. Object name is …
Number of citations: 3 www.ncbi.nlm.nih.gov
K Sahni, S Singh, S Dogra - Indian dermatology online journal, 2018 - ncbi.nlm.nih.gov
Dermatophytes are amongst the most common causative agents of fungal infections worldwide and widespread in the developing countries. Various studies have found the significantly …
Number of citations: 65 www.ncbi.nlm.nih.gov
P Cole, S Vasiliou, H Font - Drugs Fut, 2009 - access.portico.org
… of arasertaconazole nitrate was assessed by determining the IC50 values for inhibition of ergosterol biosynthesis in Candida albicans. Arasertaconazole … of arasertaconazole nitrate was …
Number of citations: 2 access.portico.org
SB Verma, S Panda, P Nenoff, A Singal… - Indian Journal of …, 2021 - ijdvl.com
One of the canonical features of the current outbreak of dermatophytosis in India is its unresponsiveness to treatment in majority of cases. Though there appears to be discordance …
Number of citations: 23 ijdvl.com
OH Ajetunmobi - 2023 - search.proquest.com
Candida albicans remains the most common causative agent of candidiasis, but infections caused by non-albicans Candida species have become increasingly common. Candida auris, …
Number of citations: 0 search.proquest.com
M Gaba, C Mohan - Medicinal Chemistry Research, 2016 - Springer
Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery. …
Number of citations: 287 link.springer.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
Q Van Dinh - 2022 - search.proquest.com
Observation of protein conformational change has been a great challenge in biomolecular research. From the efflux pumping mechanism of the multidrug-resistant protein in gram-…
Number of citations: 3 search.proquest.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.